

Challenges in purifying Promethium-147 from fission byproducts

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Technical Support Center: Promethium-147 Purification

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of **Promethium-147** (Pm-147) from fission byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of **Promethium-147**?

Promethium-147 is a radioisotope that is not found in significant quantities in nature due to its relatively short half-life (2.62 years).[1] It is primarily synthesized artificially. The two main production methods are:

- Fission Product Extraction: Pm-147 is a product of uranium-235 (U-235) and plutonium-239 (Pu-239) fission.[2] Historically, it was isolated in large quantities from the reprocessing of spent nuclear fuel.[3][4] This method yields a complex mixture of fission products, making purification challenging.
- Neutron Irradiation of Neodymium: Pm-147 can also be produced by the neutron bombardment of enriched Neodymium-146 (Nd-146) targets in a nuclear reactor.[1][4] The

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Nd-146 captures a neutron to become Nd-147, which then beta-decays to Pm-147 with a half-life of about 11 days.[1][5]

Q2: What are the fundamental challenges in purifying Pm-147 from fission byproducts?

Purifying Pm-147 is a complex process with several inherent challenges:

- High Radioactivity: The initial fission byproduct mixture is intensely radioactive, necessitating
 the use of heavily shielded hot cells and remote handling equipment for the initial separation
 stages to ensure worker safety.[6]
- Chemical Similarity of Lanthanides: Promethium is a lanthanide. The lanthanide series elements exhibit very similar chemical properties and ionic radii, making their separation from one another notoriously difficult.[7][8] Pm-147 is often found with adjacent stable lanthanides like Neodymium (Nd) and Samarium (Sm).[9]
- Actinide Contamination: Fission products also contain trivalent actinides, such as Curium (Cm), which are chemically similar to lanthanides and therefore difficult to separate from Pm-147.[6][10]
- Variable Feed Composition: The composition and volume of the fission byproduct stream can vary between batches, requiring adaptable purification processes.
- Time Sensitivity: The product, Pm-147, is itself radioactive and decays over time. Delays in processing lead to a loss of the target isotope.[6]

Q3: Which radioisotopes are the most common contaminants in purified **Promethium-147**?

Besides other lanthanides, several radioisotopic impurities can be co-produced or present in the fission product stream. These include:

- Other Promethium Isotopes:148mPm and 148gPm can be produced through neutron capture.[5]
- Europium Isotopes:152Eu, 154Eu, and 155Eu are common fission products and are chemically similar to promethium.[3][5]

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- Other Radionuclides: Depending on the source and processing history, impurities like 153Gd, 192Ir, and 60Co may also be present.[3][5]
- Precursor Isotopes: If produced from Neodymium, its precursor 147Nd must be separated or allowed to fully decay.[5]

Q4: What are the primary techniques used for Pm-147 purification?

A multi-stage approach combining several techniques is typically required to achieve high purity Pm-147.

- Solvent Extraction: This is a key technique used to perform bulk separations. Different
 solvent systems can selectively extract certain elements. For example, Tributyl phosphate
 (TBP) is used in countercurrent extraction processes.[9] The TALSPEAK process was
 developed to separate trivalent actinides from lanthanides, though newer ligands like
 camphor-BTP are now used for more efficient curium removal.[6]
- Extraction Chromatography: This method uses an inert support resin coated with a solvent, such as di(2-ethylhexyl)orthophosphoric acid (HDEHP), to separate chemically similar elements like Nd and Pm.[1][3][4]
- Ion Exchange Chromatography: This is a high-resolution technique critical for final purification steps. Cation exchange resins are used to separate Pm-147 from trace impurities and other lanthanides based on small differences in their binding affinities.[5][11][12][13]

Q5: What are the key radiological safety considerations when handling **Promethium-147**?

Promethium-147 is a pure beta emitter with a maximum energy of 224.5 keV.[1][5] Key safety precautions include:

- Shielding: The low-energy beta particles can be effectively shielded with materials like plastic (e.g., 0.2 mm).[14] However, when beta particles interact with high-atomic-number materials, they can produce secondary X-rays (Bremsstrahlung radiation), which may require additional shielding.[7][15]
- Containment: The primary hazard is internal exposure from inhalation or ingestion.[16]
 Therefore, all handling of unsealed Pm-147 must be performed in well-ventilated glove



boxes or fume hoods to prevent contamination.[6]

 Monitoring: Regular monitoring of the work area with a Geiger-Mueller pancake probe and performing wipe tests are essential to detect any contamination.[14] Personal dosimetry, including body and extremity badges, is required.[14]

Troubleshooting Guides

Problem 1: Low final yield of purified Pm-147.

Possible Cause	Recommended Solution	
Radioactive Decay: Significant time has elapsed between production and final purification.	Schedule purification campaigns as soon as possible after the initial separation of the fission product stream to minimize decay losses.[6]	
Incomplete Elution: The Pm-147 is not fully stripped from the chromatography column.	Optimize elution parameters. For ion exchange, this may involve adjusting the concentration or pH of the eluent (e.g., HNO ₃ , HCl).[5] For extraction chromatography, ensure sufficient volume and concentration of the stripping agent are used.	
Co-elution with other fractions: Pm-147 is being lost in other waste or product streams.	Re-evaluate the separation factors for your specific conditions. Adjusting the acidity or using different complexing agents can sharpen the elution peaks, preventing overlap.[9]	
Mechanical Losses: Product is lost during transfers, precipitation, or filtration steps.	Review handling procedures to minimize transfers. Ensure precipitation pH is optimal and allow for sufficient settling time. Use fine porosity filters to avoid loss of precipitate.	

Problem 2: Product is contaminated with Neodymium (Nd) or Samarium (Sm).



Possible Cause	Recommended Solution	
Insufficient Separation Stages: The number of theoretical plates in the chromatography system is too low for this difficult separation.	Increase the length of the chromatography column or use a resin with a smaller particle size to improve resolution. For solvent extraction, increase the number of countercurrent stages.[9]	
Inappropriate Eluent: The eluent does not provide sufficient selectivity between Pm, Nd, and Sm.	For ion exchange, consider using chelating agents like α-hydroxyisobutyrate (α-HIBA), which are known for excellent lanthanide separation.[11] For extraction chromatography with HDEHP, fine-tune the HCl or HNO ₃ gradient used for elution.[4][5]	
Column Overloading: Too much material was loaded onto the column, leading to broad, overlapping peaks.	Reduce the mass of lanthanides loaded onto the column. Perform a loading study to determine the column's optimal capacity for this specific separation.	

Problem 3: Product is contaminated with Curium (Cm) or other actinides.

Possible Cause	Recommended Solution	
Inefficient Actinide/Lanthanide Separation: The chosen method does not effectively separate trivalent actinides from lanthanides.	Implement a dedicated actinide separation step. The camphor-BTP ligand system has been shown to be highly effective at removing curium from the product stream before final lanthanide purification.[6] The TALSPEAK process is another option.[6]	
Incorrect Aqueous Phase Conditions: The pH or complexant concentration of the aqueous phase is not optimal for actinide separation.	The efficiency of actinide/lanthanide separation systems is often highly dependent on pH and the concentration of complexing agents in the aqueous phase. Strictly control these parameters based on established protocols.	

Quantitative Data Summary



Table 1: Properties of Key Isotopes in Pm-147 Purification

Isotope	Half-Life	Primary Emissions (Energy)	Notes
147Pm	2.62 years[1]	β- (Emax = 224.5 keV)[1]	Target product.
147Nd	10.98 days[5]	β-	Precursor to 147Pm; must be separated or allowed to decay.[5]
148mPm	41.3 days[5]	β-, γ	Common radioisotopic impurity.[5]
152Eu	13.5 years	β-, γ	Common fission product contaminant. [3]
154Eu	8.6 years	β-, γ	Common fission product contaminant. [3]
155Eu	4.76 years	β-, γ	Common fission product contaminant. [5]

Table 2: Example Separation Factors for Lanthanides

This table shows distribution coefficients for a solvent extraction system using 100% Tributyl Phosphate (TBP) from 12N Nitric Acid, illustrating the challenge of separating adjacent lanthanides.



Element	Distribution Coefficient (Organic/Aqueous)	Separation Factor (vs. Pm)
Neodymium (Nd)	0.43[9]	1.91 (Pm/Nd)
Promethium (Pm)	0.82[9]	1.00
Samarium (Sm)	1.55[9]	1.89 (Sm/Pm)

A separation factor close to 1.0 indicates a very difficult separation requiring many theoretical stages.

Experimental Protocols

Protocol: Generic Pm-147 Purification via Extraction Chromatography

This protocol outlines a general method for separating Pm-147 from other lanthanides, particularly a bulk Nd target, using HDEHP-based extraction chromatography. Warning: This process involves highly radioactive materials and must be performed by trained personnel in appropriate shielded facilities.

Feed Preparation:

- Dissolve the irradiated target material (e.g., Nd₂O₃) or the separated lanthanide fraction from fission products in a strong acid, such as HCl or HNO₃.[3][4]
- If significant 147Nd is present, allow the solution to decay for at least 150 days to reduce its activity before processing.[5]
- Adjust the acidity of the final solution to the desired loading condition (e.g., dilute HCl or HNO₃).[5]

Column Preparation:

 Prepare a column with a stationary phase consisting of di(2-ethylhexyl)orthophosphoric acid (HDEHP) on an inert substrate.[4]



 Pre-equilibrate the column by washing it with several column volumes of the same acidic solution used for the feed (e.g., 0.1 M HCl).[5]

Loading:

 Carefully load the prepared acidic solution containing the lanthanide mixture onto the top of the pre-equilibrated column.

• Elution and Separation:

- Begin the elution process using a step gradient of increasing acid concentration. The exact concentrations must be optimized experimentally.
- Wash Step: Elute the column with several column volumes of low-concentration acid (e.g.,
 0.1 M 0.3 M HCl). This will wash through weakly bound impurities.
- Nd Elution: Increase the acid concentration to selectively elute the Neodymium. Collect this fraction separately.
- Pm Elution: Further increase the acid concentration to elute the Promethium-147. This is the product fraction.[5]
- Sm/Heavy Lanthanide Elution: A final elution with a higher acid concentration (e.g., 8.0 M HNO₃) can be used to strip Samarium and any remaining heavier lanthanides and impurities from the column.[5]

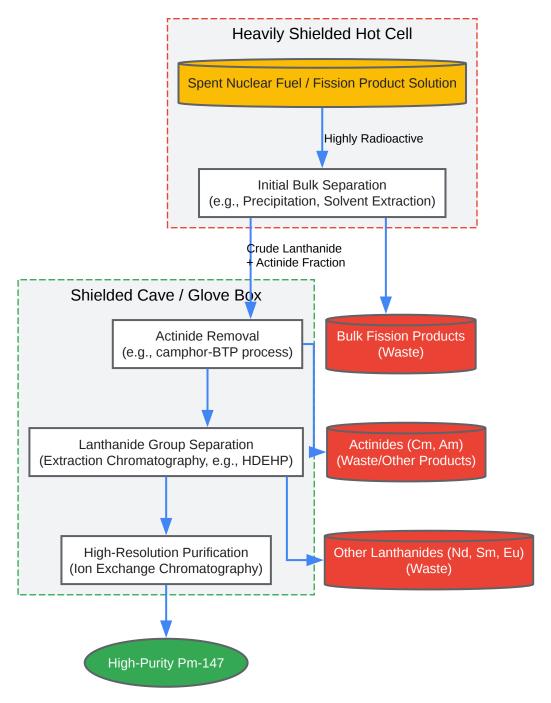
Analysis and Further Purification:

- Analyze the collected fractions using gamma-ray spectroscopy or Inductively Coupled
 Plasma Mass Spectrometry (ICP-MS) to determine the composition and purity.
- If necessary, the promethium fraction can be further purified using a second chromatography stage, such as high-resolution ion exchange chromatography, to remove trace contaminants.[5][11]

Mandatory Visualizations



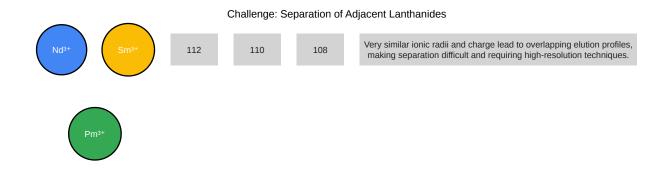
General Workflow for Pm-147 Purification from Fission Products



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Caption: A multi-stage workflow for purifying Pm-147 from radioactive fission products.





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Caption: Similar ionic radii of adjacent lanthanides pose a significant separation challenge.

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